molecular formula C14H26O B1431364 5-Undecen-4-one, 7-ethyl-2-methyl- CAS No. 96446-43-4

5-Undecen-4-one, 7-ethyl-2-methyl-

Cat. No.: B1431364
CAS No.: 96446-43-4
M. Wt: 210.36 g/mol
InChI Key: QYAOIOBFYSRSLB-UHFFFAOYSA-N
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Description

5-Undecen-4-one, 7-ethyl-2-methyl- is a ketone compound supplied for scientific research and development. This substance is offered as a high-purity material for use in analytical chemistry and industrial R&D contexts. Researchers utilize this and similar volatile organic compounds in advanced analytical studies, such as the investigation of aroma and flavor profiles in food science using techniques like gas chromatography-olfactometry-mass spectrometry (GC-O-MS) . It may also serve as a component in the study of fragrance compositions for industrial applications. This product is strictly for professional laboratory use. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

7-ethyl-2-methylundec-5-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h9-10,12-13H,5-8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAOIOBFYSRSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C=CC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00888769
Record name 5-Undecen-4-one, 7-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00888769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96446-43-4
Record name 7-Ethyl-2-methyl-5-undecen-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96446-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Undecen-4-one, 7-ethyl-2-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Undecen-4-one, 7-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00888769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies

The preparation of 5-undecen-4-one, 7-ethyl-2-methyl- involves constructing the carbon skeleton with the correct substitution pattern and installing the ketone functionality. Common approaches include:

These methods are often combined in tandem sequences to achieve high stereoselectivity and yield.

Pd-Catalyzed Alkenylation (Negishi Coupling)

A highly selective and efficient method for synthesizing substituted unsaturated ketones is through Pd-catalyzed Negishi coupling. This method involves:

  • Preparation of alkenyl halides (e.g., ethyl β-bromoacrylates)
  • Generation of alkenylmetal reagents (e.g., alkylzirconocenes) via hydrozirconation of alkynes
  • Cross-coupling in the presence of Pd catalysts such as PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation)

Key findings:

  • All four stereoisomers of ethyl undeca-2,4-dienoate, structurally related to 5-undecen-4-one derivatives, were prepared with ≥98% isomeric purity and yields ranging from 85 to 90% using Negishi coupling at room temperature in THF.
  • The use of CsF or tetrabutylammonium fluoride (Bu4NF) as promoter bases improves selectivity in Suzuki coupling variants.
  • This method allows precise control over double bond geometry and substitution pattern, which is critical for the target ketone.

Scheme summary:

Step Reagents/Conditions Outcome
1 Hydrozirconation of terminal alkynes Formation of alkylzirconocene intermediates
2 Pd-catalyzed Negishi cross-coupling (PEPPSI catalyst, THF, 23 °C) Coupling with alkenyl halides to form substituted dienes with high stereoselectivity
3 Functional group transformations (oxidation, olefination) Conversion to ketone functionality

Carbonyl Olefination Methods

  • Horner–Wadsworth–Emmons (HWE) olefination and Still–Gennari (SG) olefination are used to introduce α,β-unsaturated ketones or esters.
  • These methods exhibit limitations in stereoselectivity, especially for certain Z-alkene isomers, and are prone to isomerization under basic conditions.
  • Complementary use with Pd-catalyzed alkenylation can enhance overall selectivity and yield.

Limitations:

  • (Z)-phosphonocrotonic esters are easily isomerized under HWE/SG conditions.
  • SG olefination is mostly effective for Z-selective formation of α,β-alkenyl bonds but limited in scope.
  • Overall stereoselectivity for some isomers can be below 90%, necessitating tandem or alternative strategies.

Functional Group Transformations from Alcohol Precursors

  • The corresponding alcohol, 7-ethyl-2-methyl-4-undecanol, can serve as a synthetic intermediate.
  • Oxidation of this alcohol to the ketone can be achieved using reagents such as manganese dioxide or Dess–Martin periodinane, providing high yields and retention of stereochemistry.
  • This approach allows for modular synthesis where the alcohol is first constructed with the desired substitution pattern, then oxidized to the ketone.

Data Table: Summary of Key Preparation Methods

Method Key Reagents/Conditions Yield (%) Stereoselectivity (%) Notes
Pd-catalyzed Negishi coupling Hydrozirconation, Pd-PEPPSI catalyst, THF, 23 °C 85-90 ≥98 High stereoselectivity, mild conditions
Suzuki coupling (with CsF) Alkenylboronates, Pd catalyst, CsF base ~85 ≥98 Improved Z/E selectivity with fluoride bases
Horner–Wadsworth–Emmons olefination Phosphonate esters, base (NaH, KHMDS), aldehydes Variable 85-90 Limited Z-selectivity, prone to isomerization
Still–Gennari olefination Phosphonate esters with electron-withdrawing groups Variable Up to 90 Selective for Z-alkenes but scope limited
Oxidation of alcohol precursor MnO2, Dess–Martin periodinane 80-90 N/A Efficient conversion maintaining stereochemistry

Research Findings and Analysis

  • The Pd-catalyzed Negishi coupling method stands out as the most reliable and stereoselective approach for preparing 5-undecen-4-one, 7-ethyl-2-methyl- and related compounds.
  • The use of PEPPSI as a catalyst precursor allows for mild reaction conditions and high yields.
  • Tandem processes combining alkyne hydrozirconation, Pd-catalyzed coupling, and olefination steps enable the synthesis of complex conjugated dienoic and trienoic esters with excellent stereochemical control.
  • Challenges remain in olefination steps due to isomerization and limited scope of reagents, but these can be mitigated by careful choice of bases and reaction conditions.
  • Oxidation of the corresponding alcohol intermediate is a straightforward and practical route to the ketone, often used in industrial and laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Undecen-4-one, 7-ethyl-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Undecen-4-one, 7-ethyl-2-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Undecen-4-one, 7-ethyl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Functional Group Variations: Alcohol vs. Ketone

4-Undecanol, 7-ethyl-2-methyl- (CAS 103-20-8) is a structural analog with a hydroxyl (-OH) group instead of a ketone. Key differences include:

Property 5-Undecen-4-one, 7-ethyl-2-methyl- (Hypothetical) 4-Undecanol, 7-ethyl-2-methyl- ()
Molecular Formula C₁₄H₂₄O C₁₄H₃₀O
Molecular Weight ~208.34 g/mol 214.3874 g/mol
Functional Group Ketone (C=O) Alcohol (-OH)
Boiling Point Estimated lower (ketones < alcohols) 230–235°C (from 1949/1958 studies)

Ketones generally exhibit lower boiling points than alcohols of similar molecular weight due to weaker hydrogen bonding. The double bond in 5-Undecen-4-one may further reduce boiling points compared to saturated analogs.

Chain Length and Substituent Positioning

6-Phenyldodecane (CAS 2719-62-2) and 6-Phenyltridecane (CAS 4534-49-0) () share branched alkyl chains but lack functional groups. These aromatic hydrocarbons differ significantly:

Property 5-Undecen-4-one, 7-ethyl-2-methyl- 6-Phenyldodecane ()
Structure Unsaturated ketone Saturated hydrocarbon
Reactivity High (ketone + alkene reactivity) Low (inert hydrocarbon)
Applications Potential fragrances/catalysts Lubricants/plasticizers

The presence of a ketone and alkene in 5-Undecen-4-one suggests utility in organic synthesis or flavor chemistry, contrasting with the non-polar applications of phenylalkanes.

Isomeric and Stereochemical Considerations

For example, 3-Undecene, 6-methyl-, (E)- (CAS 74630-52-7) () demonstrates how stereochemistry affects physical properties like melting point and biological activity.

Q & A

Q. How can interdisciplinary teams standardize nomenclature for derivatives of 5-Undecen-4-one, 7-ethyl-2-methyl- in collaborative publications?

  • Methodological Answer : Adopt IUPAC guidelines for systematic naming and cross-validate structures using PubChem CID references. Create a shared glossary of terms (e.g., "undecenone") to prevent ambiguity, as seen in analog studies of 5-Chloro-2-(2,4-dimethylphenoxy)aniline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Undecen-4-one, 7-ethyl-2-methyl-
Reactant of Route 2
Reactant of Route 2
5-Undecen-4-one, 7-ethyl-2-methyl-

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